3-Formylsalicylic acid has been studied for its ability to inhibit estrone sulfatase, an enzyme involved in the metabolism of estrogens. Studies have shown that 3-formylsalicylic acid acts as a non-competitive inhibitor, meaning it binds to the enzyme at a site other than the active site, preventing the enzyme from converting estrone sulfate to estrone. This inhibition has potential applications in the treatment of estrogen-dependent cancers such as breast and ovarian cancer [].
Some research suggests that 3-formylsalicylic acid may possess antibacterial activity against certain strains of bacteria. However, more research is needed to confirm these findings and understand the mechanisms of action behind this potential antibacterial effect.
-Formylsalicylic acid is being investigated for other potential applications in scientific research, including its use as:
3-Formyl-2-hydroxybenzoic acid, also known as 3-formylsalicylic acid, is a derivative of salicylic acid where a formyl group is substituted at the 3-position of the aromatic ring. Its chemical formula is and it has a molecular weight of 166.13 g/mol. This compound is characterized by its hydroxyl and formyl functional groups, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry .
The primary area of research for 3-formylsalicylic acid is its role as a non-competitive inhibitor of the enzyme estrone sulfatase []. This enzyme converts estrone sulfate, a less active form of estrogen, into estrone, a more active form. By inhibiting this enzyme, 3-formylsalicylic acid could potentially reduce estrogen activity, although its specific mechanism requires further investigation [].
Studies have indicated that 3-formyl-2-hydroxybenzoic acid exhibits various biological activities:
Several methods exist for synthesizing 3-formyl-2-hydroxybenzoic acid:
3-Formyl-2-hydroxybenzoic acid has several applications:
Interaction studies have shown that 3-formyl-2-hydroxybenzoic acid interacts with various biological molecules:
3-Formyl-2-hydroxybenzoic acid shares structural similarities with other hydroxybenzoic acids. Here are some comparable compounds:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 4-Formyl-3-hydroxybenzoic acid | 619-12-5 | 0.98 | Substituent at position 4 instead of position 3 |
| 4-Hydroxy-3-methylbenzoic acid | 499-76-3 | 0.98 | Contains a methyl group at position 3 |
| 3-Hydroxy-4-methylbenzoic acid | 586-30-1 | 0.95 | Methyl substitution at position 4 |
| 2-Hydroxy-5-methylbenzaldehyde | 613-84-3 | 0.88 | Different substitution pattern on the benzene ring |
| 2-Hydroxy-3-methylbenzaldehyde | 824-42-0 | 0.85 | Methyl group at position 3 |
The uniqueness of 3-formyl-2-hydroxybenzoic acid lies in its specific arrangement of functional groups and their positions on the aromatic ring, which influence its reactivity and biological properties compared to similar compounds .
Irritant